Linoleic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.59 mg/L at 25 °C

Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils

Very soluble in acetone, benzene, ethyl ether, and ethanol.

In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.

soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Linoleic acid (LA) is a polyunsaturated fatty acid found in many vegetable oils and nuts. It is considered an essential fatty acid because the human body cannot produce it on its own and needs it to function properly . Scientific research on linoleic acid explores its various roles in health and disease.

Linoleic Acid as a Nutrient

One area of research focuses on linoleic acid's role as a nutrient. Studies have investigated how LA intake affects blood cholesterol levels, inflammatory responses, and skin health .

Blood Cholesterol

Some research suggests that LA may help lower LDL ("bad") cholesterol levels while increasing HDL ("good") cholesterol .

Inflammation

Research is ongoing to determine how LA intake impacts the body's inflammatory response. Some studies suggest LA may have both pro-inflammatory and anti-inflammatory effects, depending on various factors ScienceDaily, Effects of linoleic acid on inflammatory response depend on genes: sciencedaily.com.

Skin Health

LA is a component of the skin barrier, and topical application of LA-rich oils may improve skin hydration and barrier function in some cases .

Linoleic Acid and Chronic Disease

Another area of scientific research investigates the potential link between linoleic acid intake and chronic diseases such as heart disease, cancer, and diabetes. This research is complex and ongoing, with some studies suggesting both benefits and drawbacks of LA consumption .

Heart Disease

While earlier research suggested LA intake might benefit heart health, more recent studies have produced mixed results .

Cancer

Similarly, research on the link between LA intake and cancer risk has yielded conflicting results MDPI, Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease: mdpi.com.

Diabetes

Studies are ongoing to determine how LA intake might influence diabetes risk and management .

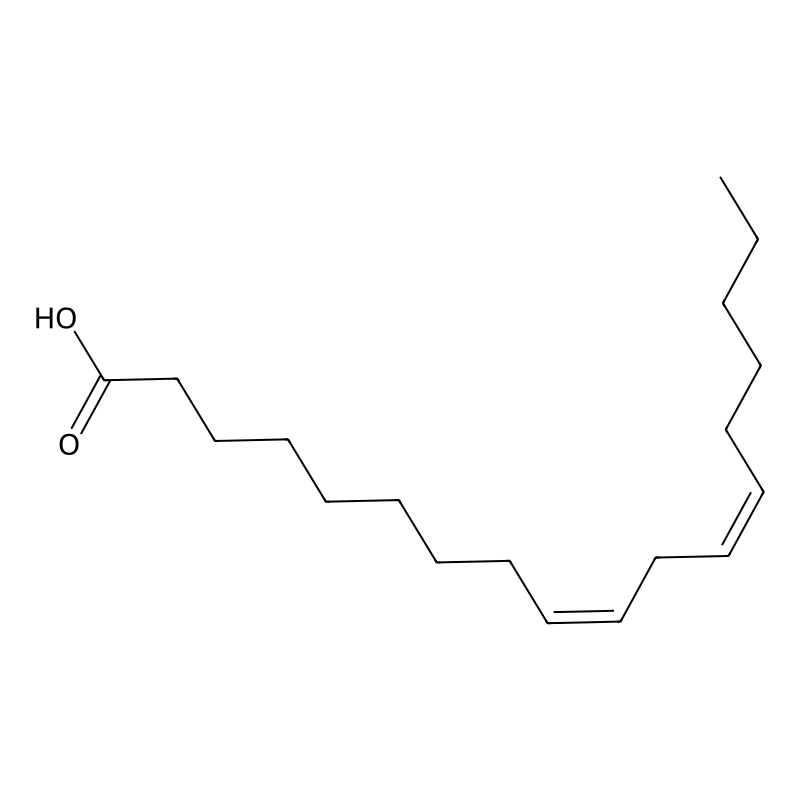

Linoleic acid is a polyunsaturated omega-6 fatty acid with the chemical formula . It is characterized by two double bonds in its carbon chain, specifically located at the ninth and twelfth carbon atoms from the carboxylic acid group. This compound appears as a colorless liquid that is virtually insoluble in water but soluble in many organic solvents. Linoleic acid is essential for human health, as it cannot be synthesized by the body and must be obtained through dietary sources, primarily from vegetable oils, nuts, and seeds. It plays a critical role in cellular function and is a precursor to other important fatty acids and bioactive lipids, including arachidonic acid, which is involved in inflammatory responses and cell signaling pathways .

Biological Roles:

Linoleic acid plays a vital role in various biological processes, including:

- Cell membrane structure: Its incorporation into cell membranes promotes fluidity and function.

- Signaling pathways: It serves as a precursor for signaling molecules like prostaglandins, influencing inflammation, blood pressure, and other processes

- Skin health: It contributes to healthy skin barrier function and may reduce inflammation [, ].

- Ozonolysis: This reaction involves the cleavage of double bonds by ozone, forming ozonides that decompose into carbonyl compounds. The primary ozonide rapidly decays into aldehydes and reactive intermediates known as Criegee intermediates. These intermediates can further react to form higher molecular weight compounds or rearrange to produce carboxylic acids .

- Autoxidation: Linoleic acid is prone to oxidation when exposed to molecular oxygen, leading to the formation of hydroperoxides. This process occurs via free radical mechanisms and can result in various oxidation products, including aldehydes and ketones. The bis-allylic hydrogen atoms are particularly susceptible to abstraction during these reactions .

- Reactions with Thiobarbituric Acid: Hydroperoxides derived from linoleic acid can react with thiobarbituric acid, yielding colored pigments that are often used as indicators of lipid peroxidation .

Linoleic acid exhibits several biological activities:

- Essential Fatty Acid: It is crucial for maintaining cell membrane integrity and fluidity.

- Precursor for Eicosanoids: Linoleic acid is metabolized into arachidonic acid, which serves as a precursor for various eicosanoids, including prostaglandins and leukotrienes that mediate inflammatory responses .

- Skin Health: Topical application of linoleic acid has been shown to have anti-inflammatory effects, improve skin barrier function, and reduce acne lesions .

Linoleic acid can be synthesized through various methods:

- Extraction from Natural Sources: It is predominantly obtained from plant oils such as sunflower oil, safflower oil, and corn oil.

- Chemical Synthesis: Laboratory synthesis may involve the hydrogenation of unsaturated fatty acids or the use of specific catalysts to introduce double bonds into saturated fatty acids.

- Biotechnological Production: Microbial fermentation processes can also be employed to produce linoleic acid using genetically modified organisms that can synthesize fatty acids efficiently .

Linoleic acid has diverse applications across various fields:

- Nutritional Supplements: It is commonly included in dietary supplements to promote cardiovascular health and support metabolic functions.

- Cosmetics: Due to its moisturizing properties, linoleic acid is widely used in skincare products aimed at improving skin hydration and elasticity.

- Food Industry: It serves as a cooking oil and an ingredient in processed foods for its nutritional benefits.

- Pharmaceuticals: Linoleic acid derivatives are explored for their potential therapeutic effects against inflammatory diseases .

Research has shown that linoleic acid interacts with various biological systems:

- Enzymatic Reactions: It participates in enzymatic pathways involving cyclooxygenases and lipoxygenases, leading to the production of bioactive lipid mediators that influence inflammation and immune responses .

- Cell Signaling: Linoleic acid-derived metabolites play significant roles in cell signaling pathways related to growth, differentiation, and apoptosis.

Studies indicate that the balance of omega-6 to omega-3 fatty acids in the diet is crucial for maintaining optimal health outcomes .

Linoleic acid shares structural similarities with several other fatty acids. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Arachidonic Acid | C20H32O2 | A longer chain omega-6 fatty acid; involved in inflammation. |

| Alpha-Linolenic Acid | C18H30O2 | An omega-3 fatty acid; has anti-inflammatory properties. |

| Gamma-Linolenic Acid | C18H30O2 | Another omega-6 fatty acid; known for its anti-inflammatory effects. |

| Oleic Acid | C18H34O2 | A monounsaturated fatty acid; more stable than polyunsaturated fats. |

Linoleic acid's unique position as an essential fatty acid distinguishes it from these compounds due to its necessity in human nutrition and its role as a precursor for other biologically active lipids .

Linoleic acid was first isolated in 1844 by French chemist François Sacc from linseed oil during his work in Justus von Liebig’s laboratory. The compound’s name derives from the Latin linum (flax) and oleum (oil), reflecting its botanical origin. In 1930, George and Mildred Burr identified linoleic acid as an essential dietary component through experiments demonstrating its role in preventing deficiency syndromes in rats. This discovery established linoleic acid as the first recognized essential fatty acid, necessitating its inclusion in mammalian diets.

Classification within Fatty Acid Families

Linoleic acid (LA) is classified as an omega-6 polyunsaturated fatty acid (PUFA) with the systematic name 9Z,12Z-octadecadienoic acid. Its structural characteristics include:

- 18-carbon chain with two cis-configured double bonds at positions 9 and 12.

- Molecular formula: $$ \text{C}{18}\text{H}{32}\text{O}_{2} $$ .

- Abbreviated as 18:2 (n-6) in lipid nomenclature, indicating 18 carbons, 2 double bonds, and the first double bond at the sixth carbon from the methyl terminus.

As a member of the omega-6 family, linoleic acid serves as the metabolic precursor to longer-chain PUFAs like arachidonic acid.

Biological and Industrial Significance

Biologically, linoleic acid is critical for:

- Maintaining cell membrane fluidity and integrity.

- Serving as a substrate for eicosanoid biosynthesis, which regulates inflammation and immune responses.

Industrially, it is utilized in: - Alkyd resin production for paints and coatings due to its drying properties.

- Cosmetics as an emollient and skin barrier enhancer.

The Δ12-desaturase enzyme represents the central molecular machinery responsible for linoleic acid biosynthesis across diverse biological systems [1] [2]. These enzymes catalyze the introduction of a second double bond between the 12th and 13th carbon atoms of oleic acid, converting it to linoleic acid through an oxygen-dependent desaturation reaction [3] [4].

Molecular Architecture and Catalytic Mechanism

Plant Δ12-desaturases are integral membrane proteins localized in the endoplasmic reticulum, characterized by multiple transmembrane domains and a sophisticated electron transport system [5] [6]. The enzymatic mechanism operates through a well-defined electron transfer chain involving nicotinamide adenine dinucleotide reduced form or nicotinamide adenine dinucleotide phosphate reduced form, cytochrome b5 reductase, cytochrome b5, and the desaturase enzyme itself [7] [1].

The active site contains a diiron center coordinated by three highly conserved histidine-rich motifs known as histidine boxes, with the sequences HXXXH, HXXHH, and HXXXXH [8] [3]. These motifs are essential for coordinating the iron atoms that catalyze the oxidative desaturation reaction [3]. The enzyme requires molecular oxygen as a co-substrate and utilizes reducing equivalents from nicotinamide adenine dinucleotide reduced form or nicotinamide adenine dinucleotide phosphate reduced form to drive the reaction [7] [4].

Subcellular Organization and Trafficking

In plant cells, the Δ12-desaturase functions within a complex lipid trafficking network between plastids and the endoplasmic reticulum [5] [2]. Most oleic acid synthesized in plastids is exported to the endoplasmic reticulum as oleoyl-coenzyme A, where it is incorporated into phosphatidylcholine substrates [5] [2]. The FAD2 enzyme specifically acts on oleic acid esterified to the sn-2 position of phosphatidylcholine, demonstrating strict positional specificity [9].

Recent studies have revealed spatial organization of metabolically distinct phosphatidylcholine pools, including PC1 for acyl editing, PC2 for de novo synthesis, and PC3 for glycolipid formation [5]. The lysophosphatidylcholine acyltransferase enzymes facilitate the incorporation of nascent fatty acids into phosphatidylcholine for further desaturation, while phospholipase A2 activities enable acyl editing processes [5].

Environmental Regulation and Stress Response

Plant Δ12-desaturases exhibit sophisticated regulation in response to environmental stimuli, particularly temperature and light conditions [10] [11]. In cotton (Gossypium hirsutum), multiple FAD2 isoforms show differential expression patterns under cold stress, with FAD2-4 demonstrating significantly higher induction than FAD2-3 [10] [11]. Cold stress rapidly increases di-unsaturated fatty acid species in microsomal fractions, correlating with enhanced FAD2 expression levels [10] [11].

The regulation involves stress tolerance and light regulatory elements identified in FAD2 gene promoters [10] [11]. Abscisic acid-responsive elements and dehydration-responsive elements interact to mediate gene expression under various abiotic stress conditions [11]. This regulation enables plants to modify membrane fatty acid composition for maintaining membrane fluidity during temperature fluctuations [12].

Microorganismal Δ12-Desaturases

Fungal and bacterial systems have evolved diverse Δ12-desaturase mechanisms with unique functional properties [13] [14] [15]. In Fusarium species, bifunctional Δ12/ω3 desaturases demonstrate remarkable substrate specificity, converting both oleic acid to linoleic acid and linoleic acid to α-linolenic acid [14] [16]. These enzymes show ν+3 regioselectivity, introducing double bonds three carbons away from existing double bonds [13].

The fungal Phanerochaete chrysosporium possesses an atypical FAD2 enzyme with distinct biochemical properties compared to plant homologs [13]. Unlike plant desaturases, this enzyme shows increased activity at higher temperatures and lacks hydroxylase activity, while maintaining the characteristic histidine box motifs [13]. The enzyme demonstrates preference for C18 substrates with ν+3 regioselectivity [13].

Cyanobacterial desaturases represent ancestral forms of the enzyme family, with diverse distribution patterns across different species [17]. Filamentous and nitrogen-fixing cyanobacteria typically possess more desaturase types than unicellular species [17]. Marine cyanobacteria such as Synechococcus and Prochlorococcus show distinct acyl-lipid desaturation pathways compared to freshwater species, reflecting their different evolutionary histories [17].

Substrate Specificity and Product Diversity

Δ12-desaturases demonstrate varying degrees of substrate specificity across different organisms [9] [18]. Plant enzymes typically show strict specificity for C18:1 substrates, while some fungal enzymes can accommodate odd-chain fatty acids such as C17:1 and C19:1 [19]. The substrate-binding pocket architecture determines chain length specificity, with key residues lining the binding channel [20].

Some divergent FAD2 enzymes have evolved alternative catalytic activities, including hydroxylation, conjugation, acetylenation, and epoxygenation [21] [22]. These functionally diverse FAD2-like enzymes redirect metabolic flux from primary fatty acid modification into specialized biosynthetic pathways, generating unusual fatty acids with industrial and pharmaceutical applications [22] [21].

Evolutionary Loss and Reacquisition in Animal Lineages

The evolutionary history of linoleic acid biosynthesis in animals presents a complex pattern of ancient losses followed by multiple independent reacquisitions, challenging traditional assumptions about essential fatty acid metabolism [1] [23].

Ancestral State and Early Loss Events

Phylogenetic analyses indicate that the common ancestor of animals possessed functional Δ12-desaturase genes, similar to those found in plants and microorganisms [1] [23]. However, a major evolutionary transition occurred early in animal evolution, resulting in the widespread loss of Δ12-desaturase activity across most animal lineages [1]. This ancestral loss event preceded the divergence of major animal phyla and established the general pattern of dietary dependency for linoleic acid in animals [1].

The loss of Δ12-desaturase genes in animals coincided with the evolution of heterotrophic lifestyles, where essential fatty acids could be obtained from dietary sources rather than synthesized de novo [1]. This evolutionary transition may have been facilitated by the abundant availability of linoleic acid in plant-based diets, reducing selective pressure for maintaining endogenous synthesis capability [1].

Vertebrate Fatty Acid Desaturase Evolution

Vertebrates exemplify the complex evolutionary dynamics of fatty acid desaturase genes through the evolution of the FADS gene family [24] [25]. Functional FADS1 (Δ5) and FADS2 (Δ6) desaturases evolved before gnathostome radiation, as demonstrated by their presence in cartilaginous fish such as the catshark Scyliorhinus canicula [24] [25].

The vertebrate FADS evolutionary pattern reveals that tandem gene duplication of a FADS gene precursor originated separate Δ5 and Δ6 genes, distinct from the genome duplications that affected other gene families [24] [26]. In mammals, FADS1 encodes Δ5 desaturase activity while FADS2 encodes Δ6 desaturase activity, enabling the synthesis of long-chain polyunsaturated fatty acids from dietary linoleic acid precursors [24] [25].

Teleost fish demonstrate remarkable diversity in FADS gene repertoires and functions [24] [27] [28]. Many teleost species have lost FADS1 genes through secondary evolutionary events, while retaining FADS2-type genes that may exhibit bifunctional Δ5/Δ6 activities [24] [27]. This pattern reflects adaptation to marine environments rich in long-chain polyunsaturated fatty acids, where dietary acquisition may be more efficient than endogenous synthesis [24] [28].

Independent Reacquisition Events in Invertebrates

Despite the general loss of Δ12-desaturase activity in animals, multiple invertebrate lineages have independently reacquired the ability to synthesize linoleic acid [1]. Phylogenetic reconstruction based on 54 tested invertebrate species reveals that over 40% possess functional linoleic acid synthesis capability, with the trait appearing scattered across diverse taxonomic groups [1].

Primitive invertebrate groups including Crustacea, Nematoda, and Acari demonstrate universal presence of linoleic acid synthesis among tested species [1]. However, insect lineages show a complex mosaic pattern, with synthesis ability absent from primitive insect orders such as Zygentoma, Ephemeroptera, Odonata, Dermaptera, and Plecoptera [1]. Character tracing suggests that linoleic acid synthesis re-evolved independently eight times in different insect lineages, with subsequent losses in Lepidoptera and Diptera [1].

Molecular Mechanisms of Reacquisition

The genetic pathways underlying linoleic acid synthesis in animals differ fundamentally from those in plants and microorganisms [1] [23]. Most animals that can synthesize linoleic acid lack orthologs of plant-type Δ12-desaturase genes, suggesting convergent evolution of synthetic capability through alternative molecular mechanisms [1].

Caenorhabditis elegans represents a notable exception, possessing a plant-like Δ12-desaturase gene that evolved an alternative bifunctional mechanism [1] [23]. The encoded enzyme demonstrates Δ12/Δ15 desaturase activities, enabling synthesis of both linoleic acid and α-linolenic acid from oleic acid substrates [23]. This bifunctional approach appears to have evolved independently from similar mechanisms found in fungi [1].

In insects capable of linoleic acid synthesis, characterized Δ12-desaturase genes show closer phylogenetic relationships to Δ9-desaturases from their own species than to plant Δ12-desaturases [1]. This pattern suggests evolution through gene duplication and functional divergence of existing Δ9-desaturase genes rather than horizontal gene transfer or retention of ancestral plant-like genes [1].

The molecular similarity between Δ9 and Δ12 desaturases in animals may facilitate evolutionary transitions through bifunctional intermediates [1]. The conserved histidine-rich motifs shared between these enzyme types could enable functional conversion through relatively few amino acid substitutions [1].

Ecological and Physiological Drivers

The evolutionary reacquisition of linoleic acid synthesis appears linked to specific ecological and physiological demands [1]. Species with high quantitative requirements for linoleic acid, whether for membrane homeostasis, immune function, or pheromone production, may experience stronger selective pressure for endogenous synthesis capability [1].

Homeoviscous adaptation represents a critical driver, particularly for poikilothermic species experiencing significant temperature variation [1]. The ability to rapidly adjust membrane fatty acid composition through endogenous linoleic acid synthesis may provide adaptive advantages in thermally variable environments [1]. However, phylogenetic distribution patterns suggest that thermal adaptation alone cannot explain all reacquisition events [1].

Immune function provides another potential driver, as linoleic acid serves as a precursor for eicosanoid signaling molecules involved in inflammatory and immune responses [1]. Species with enhanced pathogen exposure or sophisticated immune systems may benefit from endogenous synthesis capability for rapid eicosanoid production [1].

Habitat-Specific Adaptations

Marine versus terrestrial habitats appear to influence fatty acid desaturase evolution patterns [24] [27]. Marine teleost fish show reduced FADS gene complements compared to freshwater and anadromous species, potentially reflecting adaptation to environments rich in dietary long-chain polyunsaturated fatty acids [27] [28].

The abundance of long-chain polyunsaturated fatty acids in marine food webs may have relaxed selective pressure for maintaining complex desaturase pathways [24] [28]. Conversely, freshwater and terrestrial environments may favor retention or reacquisition of synthesis capabilities due to limited dietary availability of essential fatty acids [24].

Comparative Genomics of Fatty Acid Desaturase Genes

Comparative genomic analyses reveal extensive diversity in fatty acid desaturase gene organization, evolution, and function across kingdoms of life, providing insights into the molecular basis of fatty acid metabolism and its evolutionary trajectories [29] [30] [31].

Gene Family Organization and Synteny

Plant genomes demonstrate sophisticated organization of fatty acid desaturase genes, with evidence of both tandem and segmental duplications contributing to gene family expansion [29] [31] [32]. In rice (Oryza sativa), 20 full-length desaturase genes are distributed across 10 of 12 chromosomes, with 45% of genes involved in duplication events [29] [31]. The gene family classification includes six major subfamilies: FAB2, FAD2, FAD3/7/8, FAD6, DES1, and SLD1 [29].

Cotton (Gossypium hirsutum) possesses 39 membrane-bound fatty acid desaturase genes organized into four subfamilies [32]. Genomic localization reveals high conservation of gene structure within subfamilies, with paralogous genes showing similar exon numbers and intron lengths [32]. Segmental duplication appears to be the primary mechanism of gene family expansion in cotton [32].

Comparative analysis across plant species reveals conserved microsynteny for desaturase gene clusters [33]. Insect genomes show similar patterns, with fatty acid desaturase genes organized in clusters that maintain positional conservation across species separated by millions of years of evolution [33]. This syntenic conservation suggests functional constraints on gene organization and potential regulatory interactions between clustered genes [33].

Phylogenetic Relationships and Divergence Times

Phylogenetic reconstruction of fatty acid desaturase genes across eukaryotes reveals three major evolutionary clusters corresponding to different functional classes [34] [8]. The Δ9 desaturases represent the most ancestral group, from which Δ12 and ω-3 desaturases subsequently diverged [30]. This evolutionary progression reflects the stepwise elaboration of fatty acid desaturation pathways [30].

In plants, Δ12 desaturases diverged into chloroplast-localized FAD6 and endoplasmic reticulum-localized FAD2 subfamilies through independent evolutionary events [30]. The ancestral Δ12 desaturases first appeared in prokaryotic algae, with subsequent differentiation during terrestrial plant evolution [30]. Omega-3 desaturases (FAD3 and FAD7/8) evolved from Δ12 desaturases through gene duplication events that occurred during seed plant formation [30].

The evolutionary timeline reveals that major desaturase gene duplications preceded the diversification of land plants [30] [22]. In core eudicots, a genome-wide duplication event approximately 135 million years ago generated FAD2-α and FAD2-β lineages, with subsequent lineage-specific expansions in campanulids [22]. These duplications enabled functional diversification and the evolution of specialized metabolic pathways [22].

Functional Diversification and Neofunctionalization

Gene duplication events in fatty acid desaturase families have repeatedly led to functional diversification through neofunctionalization [22] [35]. In campanulids, extensive FAD2 gene radiation has generated enzymes capable of hydroxylation, conjugation, acetylenation, and epoxygenation reactions [22]. These functionally divergent enzymes show significantly accelerated rates of molecular evolution compared to canonical desaturases [22].

Positive selection analysis identifies specific branches in FAD2 phylogenies that have experienced episodic positive selection, particularly in lineages associated with specialized metabolism [22]. The FAD2-α2 clade in campanulids shows evidence of positive selection in branches leading to acetylenases involved in polyacetylene biosynthesis [22]. This pattern suggests that plant-pathogen interactions may have driven the evolution of defensive secondary metabolites [22].

Ancestral sequence reconstruction reveals key amino acid substitutions associated with functional transitions [22]. In campanulids, substitutions at positions 102, 154, and 322 in FAD2-α2 proteins correlate with shifts from canonical desaturase activity to alternative catalytic functions [22]. These substitutions affect substrate specificity and regioselectivity, enabling the evolution of novel enzymatic activities [22].

Comparative Gene Structure and Regulation

Fatty acid desaturase genes show variable intron-exon structures across different lineages, reflecting evolutionary optimization for specific regulatory requirements [36]. In algae, FAD2 genes typically contain 7-9 introns, while land plants show progressive intron loss during terrestrial colonization [36]. Seed plants subsequently regained introns, ranging from zero to four, potentially reflecting enhanced regulatory complexity [36].

Promoter analysis reveals diverse regulatory elements controlling fatty acid desaturase expression [11] [37]. Stress-responsive elements, light-regulatory sequences, and hormone-responsive motifs are commonly found in desaturase gene promoters [11]. The presence of these elements correlates with expression patterns under environmental stress conditions [11] [37].

Comparative analysis of desaturase gene regulation across species reveals both conserved and lineage-specific mechanisms [38] [39]. Tea and oil tea (Camellia species) show differential expression of FAD gene families in developing seeds, reflecting species-specific oil accumulation patterns [38] [39]. Transcriptomic data reveals coordinated regulation of fatty acid biosynthesis genes during seed maturation [38] [39].

Evolutionary Constraints and Adaptive Significance

Fatty acid desaturase genes exhibit varying degrees of evolutionary constraint depending on their functional roles [40] [31]. Genes involved in basic membrane functions show strong purifying selection, while those associated with specialized metabolism experience relaxed constraints and occasional positive selection [40] [22].

Marine organisms demonstrate particular evolutionary patterns in desaturase gene evolution [40]. Extensive analysis of marine genomes reveals that 20% of characterized Δ5 and Δ6 desaturases have lost conserved motifs required for catalysis [40]. This pattern suggests adaptive gene loss in environments where dietary fatty acids are abundant [40].

The diversity of fatty acid desaturase genes across organisms reflects adaptation to specific environmental challenges and metabolic requirements [33] [31]. Ants show particularly large expansions in acyl-coenzyme A desaturase gene families, potentially related to their ecological diversity and complex chemical communication systems [33]. This contrasts with bees, which have experienced gene family contraction, suggesting different evolutionary pressures within eusocial hymenoptera [33].

Genomic Innovation and Horizontal Transfer

Some lineages show evidence of genomic innovation in fatty acid desaturase evolution beyond simple gene duplication and divergence [1] [14]. Bifunctional desaturases represent evolutionary innovations that expand catalytic capability within single enzymes [14] [16]. These enzymes demonstrate the potential for rapid functional evolution through relatively minor sequence changes [14].

While horizontal gene transfer appears rare in fatty acid desaturase evolution, some evidence suggests occasional transfer events between distantly related organisms [1]. The plant-like Δ12-desaturase gene in Caenorhabditis elegans may represent either ancient gene retention or horizontal acquisition, though its unique functional properties suggest independent evolutionary optimization [1] [23].

Purity

Physical Description

Liquid, Other Solid; Liquid

Colorless to straw-colored liquid; [Hawley]

Liquid

colourless to pale yellow oily liquid

Color/Form

Colorless to straw-colored liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg

229.00 to 230.00 °C. @ 16.00 mm Hg

Heavy Atom Count

Density

0.9022 g/cu cm at 20 °C

0.898-0.904

LogP

log Kow = 7.05

7.05

Decomposition

Appearance

Melting Point

-6.9 °C

-8.5 °C

Storage

UNII

Related CAS

30175-49-6

67922-65-0

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2077 of 2348 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 271 of 2348 companies with hazard statement code(s):;

H315 (91.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (76.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Abdominal obesity is strongly related to metabolic disorders. Recent research suggests that dietary conjugated linoleic acid (CLA) reduces body fat and may improve metabolic variables in animals. The metabolic effects of CLA in abdominally obese humans have not yet been tested. To investigate the short-term effect of CLA on abdominal fat and cardiovascular risk factors in middle-aged men with metabolic disorders, twenty-five abdominally obese men (waist-to-hip ratio (WHR), 1.05+/-0.05; body mass index (BMI), 32+/-2.7 kg/m(2) (mean+/-s.d.)) who were between 39 and 64-y-old participated in a double-blind randomised controlled trial for 4 weeks. Fourteen men received 4.2 g CLA/day and 10 men received a placebo. The main endpoints were differences between the two groups in sagittal abdominal diameter (SAD), serum cholesterol, low-density lipoprotein, high-density lipoprotein, triglycerides, free fatty acids, glucose and insulin. At baseline, there were no significant differences between groups in anthropometric or metabolic variables. After 4 weeks there was a significant decrease in SAD (cm) in the CLA group compared to placebo (P=0.04, 95% CI; -1.12, -0.02). Other measurements of anthropometry or metabolism showed no significant differences between the groups. These results indicate that CLA supplementation for 4 weeks in obese men with the metabolic syndrome may decrease abdominal fat, without concomitant effects on overall obesity or other cardiovascular risk factors. /Conjugated linoleic acid/

/EXPL THER/ Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of the omega-6 essential fatty acid linoleic acid (cis-9, cis-12, octadecadienoic acid). In humans evidence is currently ambiguous as to whether CLA supplementation has a significant effect on body composition. Despite favorable changes in lipid levels in animal models, a beneficial effect in humans has not yet been established. While some of the changes reported are consistent with an improved lipid profile, declines in HDL and increases in lipoprotein (a) have also been observed in some subjects. Available evidence suggests CLA supplementation has no impact on immune system performance in healthy subjects. /Conjugated linoleic acid/

/EXPL THER/ Melasma is an acquired symmetric hypermelanosis characterized by irregular light-to gray-brown macules and patches on sun-exposed areas. Many therapeutic agents are available but are unsatisfactory. Recently, it has been demonstrated that lincomycin (LM) and linoleic acid (LA) can inhibit melanogenesis in vitro. /The authors/ investigated the clinical efficacy of topical application of LM and LA in combination with betamethasone valerate (BV) in melasma patients. Forty-seven Korean female adults with clinically diagnosed melasma were enrolled in a 6-week, double-blind, randomized clinical trial. Patients were treated with one application of the vehicle (group A), 2% LM mixed with 0.05% BV (group B), or 2% LM mixed with 0.05% BV and 2% LA (group C) on the face every night. Determination of efficacy was based on the Melasma Area and Severity Index (MASI) score and objective assessment (no effect, mild, moderate, or excellent) at intervals of 2 weeks until the end of the study at 6 weeks. After 6 weeks, in comparison with the pre-treatment MASI score, the average MASI score of group C decreased to 68.9%, compared with 98% in group A (p<0.05) and 85.4% in group B. There was no statistically significant difference between group A and group B. Seven patients (43.7%) in group C revealed more than moderate improvement in objective assessment, compared with none in group A and two patients (12.5%) in group B. There were no significant side effects. Topical application of linoleic acid is considered to be effective in the treatment of melasma patients.

For more Therapeutic Uses (Complete) data for LINOLEIC ACID (11 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/

/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Vapor Pressure

8.68X10-7 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

506-21-8

2197-37-7

80969-37-5

8024-22-4

Absorption Distribution and Excretion

Human milk fatty acids vary with maternal dietary fat composition. Hydrogenated dietary oils with trans fatty acids may displace cis n-6 and n-3 unsaturated fatty acids or have adverse effects on their metabolism. The effects of milk trans, n-6, and n-3 fatty acids in breast-fed infants are unclear, although n-6 and n-3 fatty acids are important in infant growth and development. /The authors/ sought to determine the relations between trans and cis unsaturated fatty acids in milk and plasma phospholipids and triacylglycerols of breast-fed infants, and to identify the major maternal dietary sources of trans fatty acids. collected milk from 103 mothers with exclusively breast-fed 2-mo-old infants, blood from 62 infants, and 3-d dietary records from 21 mothers. Results: Mean (+/-SEM) percentages of trans fatty acids were as follows: milk, 7.1 +/- 0.32%; infants' triacylglycerols, 6.5 +/- 0.33%; and infants' phospholipids, 3.7 +/- 0.16%. Milk trans fatty acids, a-linolenic acid (18:3n-3), arachidonic acid (20:4n-6), docosahexaenoic acid (22:6n-3) (P < 0.001), and linoleic acid (18:2n-6) (P = 0.007) were each related to the same fatty acid in infant plasma phospholipids. Milk trans fatty acids were inversely related to milk 18:2n-6 and 18:3n-3, but not to milk or infant plasma 20:4n-6 or 22:6n-3. trans Fatty acids represented 7.7% of maternal total fat intake (2.5% of total energy); the major dietary sources were bakery products and breads (32%), snacks (14%), fast foods (11%), and margarines and shortenings (11%). There were comparable concentrations of trans fatty acids in the maternal diet, breast milk, and plasma triacylglycerols of breast-fed infants. Prepared foods were the major dietary source of trans fatty acids.

Some /conjugated linoleic acid/ CLA appears to get incorporated into the phospholipids of cell membranes. /Conjugated linoleic acid/

Metabolism Metabolites

... Linoleic acid stimulated tumor growth because it is converted by hepatoma 7288CTC to the mitogen, 13-hydroxyoctadecadienoic acid (13-HODE). ...

13-hydroxyoctadecadienoic acid (13-HODE) synthesis is enhanced by cyclic AMP. Gamma-linolenic acid, a desaturated metabolite of linoleic acid, causes substantial stimulation of 13-HODE synthesis. A fall in gamma-linolenic acid synthesis with age may be related to the age-related fall in 13-HODE formation. /gamma-Linolenic acid/

Linoleic acid has known human metabolites that include Leukotoxin and Isoleukotoxin.

Associated Chemicals

9,12-Octadecadienoic acid, (Z,E)-;2420-42-0

9,12-Octadecadienoic acid, (E,Z)-;2420-55-5

9,11-Linoleic acid; 1839-11-8

For more Associated Chemicals (Complete) data for LINOLEIC ACID (6 total), please visit the HSDB record page.

Wikipedia

4-Nitroquinoline_1-oxide

Drug Warnings

At doses of up to 2 g /Conjugated linoleic acid/ daily, occasional gastointestinal complaints, such as nausea, have been noted. /Conjugated linoleic acid/

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EPA Safer Chemical Functional Use Classes -> Surfactants

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Emollient; Surfactant

Methods of Manufacturing

Grape-seed oil is a valuable oil obtained from the grapeseed left in winery pomace. The oil content averages 15% (dry weight basis).

General Manufacturing Information

Other (requires additional information)

Not Known or Reasonably Ascertainable

Plastics Product Manufacturing

9,12-Octadecadienoic acid (9Z,12Z)-: ACTIVE

Oils, cognac: ACTIVE

Perilla frutescens seeds are a good source of polyunsaturated fatty acids (PUFAs). The seeds of perilla ... are approximately 35-45% oil. However the leaves are a very poor source of oil, since they contain only 0.2%. In addition, only the seed oil contains the omega 3 fatty acid alpha-linolenic acid (ALA). In comparing to other plant oils, perilla seed oil consistently contains the one of the highest proportion of omega-3 (ALA) fatty acids, at 54-64%. The omega-6 (linoleic acid) component is usually around 14% and omega-9 (Oleic acid) is also present in perilla oil.

An essential fatty acid. Major constituent of many vegetable oils, eg, cottonseed, soybean, peanut, corn, sunflower seed, safflower, poppy seed, linseed, and perilla oils, where it occurs as glyceride. Characteristic ingredient of semi-drying oils.

Common constituent of many vegetable oils & therefore of most normal diets.

Used to manufacture tires /Fatty acids/

For more General Manufacturing Information (Complete) data for LINOLEIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: linoleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm

Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole

Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm

For more Analytic Laboratory Methods (Complete) data for LINOLEIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for LINOLEIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Zozaya C, García-Serrano A, Fontecha J, Redondo-Bravo L, Sánchez-González V, Montes MT, Saenz de Pipaón M. Fat Loss in Continuous Enteral Feeding of the Preterm Infant: How Much, What and When Is It Lost? Nutrients. 2018 Jun 23;10(7). pii: E809. doi: 10.3390/nu10070809. PubMed PMID: 29937492.

3: Giacomini A, Stagni F, Emili M, Guidi S, Salvalai ME, Grilli M, Vidal-Sanchez V, Martinez-Cué C, Bartesaghi R. Treatment with corn oil improves neurogenesis and cognitive performance in the Ts65Dn mouse model of Down syndrome. Brain Res Bull. 2018 Jun 20. pii: S0361-9230(18)30330-7. doi: 10.1016/j.brainresbull.2018.06.009. [Epub ahead of print] PubMed PMID: 29935232.

4: Zhuang P, Shou Q, Wang W, He L, Wang J, Chen J, Zhang Y, Jiao J. Essential Fatty Acids Linoleic Acid and Α-Linolenic Acid Sex-Dependently Regulate Glucose Homeostasis in Obesity. Mol Nutr Food Res. 2018 Jun 23:e1800448. doi: 10.1002/mnfr.201800448. [Epub ahead of print] PubMed PMID: 29935107.

5: Thakur VR, Beladiya JV, Chaudagar KK, Mehta AA. An anti-asthmatic activity of Natural Toll like receptor-4 antagonist in OVA-LPS induced asthmatic rats. Clin Exp Pharmacol Physiol. 2018 Jun 23. doi: 10.1111/1440-1681.13002. [Epub ahead of print] PubMed PMID: 29935094.

6: Petropoulos SA, Pereira C, Ntatsi G, Danalatos N, Barros L, Ferreira ICFR. Nutritional value and chemical composition of Greek artichoke genotypes. Food Chem. 2018 Nov 30;267:296-302. doi: 10.1016/j.foodchem.2017.01.159. Epub 2017 Feb 2. PubMed PMID: 29934171.

7: Hatami A, Zhu C, Relaño-Gines A, Elias C, Galstyan A, Jun M, Milne G, Cantor CR, Chesselet MF, Shchepinov MS. Deuterium-reinforced linoleic acid lowers lipid peroxidation and mitigates cognitive impairment in the Q140 knock in mouse model of Huntington's disease. FEBS J. 2018 Jun 22. doi: 10.1111/febs.14590. [Epub ahead of print] PubMed PMID: 29933522.

8: Bernat P, Nykiel-Szymańska J, Stolarek P, Słaba M, Szewczyk R, Różalska S. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLoS One. 2018 Jun 22;13(6):e0199677. doi: 10.1371/journal.pone.0199677. eCollection 2018. PubMed PMID: 29933393.

9: Gao HL, Zhang AH, Yu JB, Sun H, Kong L, Wang XQ, Yan GL, Liu L, Wang XJ. High-throughput lipidomics characterize key lipid molecules as potential therapeutic targets of Kaixinsan protects against Alzheimer's disease in APP/PS1 transgenic mice. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jun 18;1092:286-295. doi: 10.1016/j.jchromb.2018.06.032. [Epub ahead of print] PubMed PMID: 29933222.

10: Dogan A, Dalar A, Sadullahoglu C, Battal A, Uzun Y, Celik I, Demirel K. Investigation of the protective effects of horse mushroom (Agaricus arvensis Schaeff.) against carbon tetrachloride-induced oxidative stress in rats. Mol Biol Rep. 2018 Jun 21. doi: 10.1007/s11033-018-4218-4. [Epub ahead of print] PubMed PMID: 29931536.

11: Li XZ, Yan CG, Gao QS, Yan Y, Choi SH, Smith SB. Adipogenic/lipogenic gene expression and fatty acid composition in chuck, loin, and round muscles in response to grain feeding of Yanbian Yellow cattle. J Anim Sci. 2018 Jun 21. doi: 10.1093/jas/sky161. [Epub ahead of print] PubMed PMID: 29931237.

12: Ribeiro FA, Domenech-Pérez KI, Contreras-Castillo CJ, Wilkerson EK, Voegele HR, Ballard Hart K, Herrera NJ, Calkins CR. Effects of dietary fat source on beef strip loin steak display life. J Anim Sci. 2018 Jun 19. doi: 10.1093/jas/sky113. [Epub ahead of print] PubMed PMID: 29924329.

13: Mboma J, Leblanc N, Angers P, Rocher A, Vigor C, Oger C, Reversat G, Vercauteren J, Galano JM, Durand T, Jacques H. Effects of Cyclic Fatty Acid Monomers from Heated Vegetable Oil on Markers of Inflammation and Oxidative Stress in Male Wistar Rats. J Agric Food Chem. 2018 Jun 19. doi: 10.1021/acs.jafc.8b01836. [Epub ahead of print] PubMed PMID: 29920087.

14: Stoessel D, Stellmann JP, Willing A, Behrens B, Rosenkranz SC, Hodecker SC, Stürner KH, Reinhardt S, Fleischer S, Deuschle C, Maetzler W, Berg D, Heesen C, Walther D, Schauer N, Friese MA, Pless O. Metabolomic Profiles for Primary Progressive Multiple Sclerosis Stratification and Disease Course Monitoring. Front Hum Neurosci. 2018 Jun 4;12:226. doi: 10.3389/fnhum.2018.00226. eCollection 2018. PubMed PMID: 29915533; PubMed Central PMCID: PMC5994544.

15: Osowska S, Kunecki M, Sobocki J, Tokarczyk J, Majewska K, Omidi M, Radkowski M, Fisk HL, Calder PC. Effect of changing the lipid component of home parenteral nutrition in adults. Clin Nutr. 2018 Jun 6. pii: S0261-5614(18)30214-0. doi: 10.1016/j.clnu.2018.05.028. [Epub ahead of print] PubMed PMID: 29907355.

16: Poomanee W, Chaiyana W, Mueller M, Viernstein H, Khunkitti W, Leelapornpisid P. In-vitro investigation of anti-acne properties of Mangifera indica L. kernel extract and its mechanism of action against Propionibacterium acnes. Anaerobe. 2018 May 17;52:64-74. doi: 10.1016/j.anaerobe.2018.05.004. [Epub ahead of print] PubMed PMID: 29906773.

17: Valenti B, Luciano G, Pauselli M, Mattioli S, Biondi L, Priolo A, Natalello A, Morbidini L, Lanza M. Dried tomato pomace supplementation to reduce lamb concentrate intake: Effects on growth performance and meat quality. Meat Sci. 2018 Jun 9;145:63-70. doi: 10.1016/j.meatsci.2018.06.009. [Epub ahead of print] PubMed PMID: 29906738.

18: Yang F, Wu J, Zheng Y. [Difference of fatty acids in human milk, bovine milk and powdered formulas with the change of lactation period or suitable object]. Wei Sheng Yan Jiu. 2017 Jul;46(4):579-614. Chinese. PubMed PMID: 29903179.

19: Hanana M, Mezghenni H, Ben Ayed R, Ben Dhiab A, Jarradi S, Jamoussi B, Hamrouni L. Nutraceutical potentialities of Tunisian Argan oil based on its physicochemical properties and fatty acid content as assessed through Bayesian network analyses. Lipids Health Dis. 2018 Jun 15;17(1):138. doi: 10.1186/s12944-018-0782-9. PubMed PMID: 29903007.

20: Weng LC, Guan W, Steffen LM, Pankow JS, Pankratz N, Chen MH, Cushman M, Basu S, Folsom AR, Tang W. Pleiotropic effects of n-6 and n-3 fatty acid-related genetic variants on circulating hemostatic variables. Thromb Res. 2018 Jun 1;168:53-59. doi: 10.1016/j.thromres.2018.05.032. [Epub ahead of print] PubMed PMID: 29902632.